4-[2-(3-chlorobenzyl)-2H-tetrazol-5-yl]benzoic acid
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Overview
Description
4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid is an organic compound that features a benzyl group substituted with a chlorine atom, a tetraazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitrile compound under acidic conditions.
Chlorobenzyl Substitution: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: The compound can be reduced using catalytic hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohols.
Scientific Research Applications
4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural properties make it a candidate for the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.
Mechanism of Action
The mechanism of action of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetraazole ring and benzoic acid moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[2-(3-Chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid: shares similarities with other benzyl-substituted tetraazoles and benzoic acid derivatives.
2-(4-Chlorobenzoyl)benzoic acid: Another compound with a chlorobenzyl group and benzoic acid moiety.
4-[(4-Chlorobenzyl)oxy]benzoic acid: A related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of 4-[2-(3-chlorobenzyl)-2H-1,2,3,4-tetraazol-5-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11ClN4O2 |
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Molecular Weight |
314.72 g/mol |
IUPAC Name |
4-[2-[(3-chlorophenyl)methyl]tetrazol-5-yl]benzoic acid |
InChI |
InChI=1S/C15H11ClN4O2/c16-13-3-1-2-10(8-13)9-20-18-14(17-19-20)11-4-6-12(7-5-11)15(21)22/h1-8H,9H2,(H,21,22) |
InChI Key |
VUUFLRSKRRURQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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